3-Chloro-6-(trifluoromethyl)picolinonitrile 3-Chloro-6-(trifluoromethyl)picolinonitrile
Brand Name: Vulcanchem
CAS No.: 1214333-69-3
VCID: VC2718376
InChI: InChI=1S/C7H2ClF3N2/c8-4-1-2-6(7(9,10)11)13-5(4)3-12/h1-2H
SMILES: C1=CC(=NC(=C1Cl)C#N)C(F)(F)F
Molecular Formula: C7H2ClF3N2
Molecular Weight: 206.55 g/mol

3-Chloro-6-(trifluoromethyl)picolinonitrile

CAS No.: 1214333-69-3

Cat. No.: VC2718376

Molecular Formula: C7H2ClF3N2

Molecular Weight: 206.55 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-(trifluoromethyl)picolinonitrile - 1214333-69-3

CAS No. 1214333-69-3
Molecular Formula C7H2ClF3N2
Molecular Weight 206.55 g/mol
IUPAC Name 3-chloro-6-(trifluoromethyl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C7H2ClF3N2/c8-4-1-2-6(7(9,10)11)13-5(4)3-12/h1-2H
Standard InChI Key MZIUVLZTCOQBQX-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1Cl)C#N)C(F)(F)F
Canonical SMILES C1=CC(=NC(=C1Cl)C#N)C(F)(F)F

Chemical Identity and Structural Characteristics

3-Chloro-6-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative characterized by three key functional groups strategically positioned on the pyridine ring. The compound is identified by the following specifications:

PropertyValue
CAS Number1214333-69-3
Molecular FormulaC7H2ClF3N2
Molecular Weight206.55 g/mol
IUPAC Name3-chloro-6-(trifluoromethyl)pyridine-2-carbonitrile
InChIInChI=1S/C7H2ClF3N2/c8-4-1-2-6(7(9,10)11)13-5(4)3-12/h1-2H
InChI KeyMZIUVLZTCOQBQX-UHFFFAOYSA-N
Canonical SMILESC1=CC(=NC(=C1Cl)C#N)C(F)(F)F

The structural arrangement features a nitrile (cyano) group at position 2, a chlorine atom at position 3, and a trifluoromethyl group at position 6 of the pyridine ring. This specific configuration contributes to its chemical reactivity and potential biological interactions, making it a valuable compound in various research applications.

Physical and Chemical Properties

The physical and chemical properties of 3-Chloro-6-(trifluoromethyl)picolinonitrile are primarily defined by its functional groups and their arrangement on the pyridine core.

Physical Properties

The compound is typically found as a solid at room temperature with specific solubility characteristics. While it exhibits limited water solubility, it readily dissolves in organic solvents, a property essential for its application in chemical synthesis.

Chemical Reactivity

The reactivity profile of 3-Chloro-6-(trifluoromethyl)picolinonitrile is characterized by several key features:

  • The nitrile group serves as a versatile synthetic handle, capable of undergoing various transformations including hydrolysis, reduction, and addition reactions.

  • The chlorine atom at position 3 provides an excellent site for nucleophilic substitution reactions, allowing for further functionalization of the molecule.

  • The trifluoromethyl group contributes significantly to the compound's electronic properties and enhances its lipophilicity, which is crucial for its biological applications.

The trifluoromethyl group also increases the compound's metabolic stability, making it resistant to certain enzymatic degradations – a valuable characteristic for pharmaceutical applications.

Synthesis Methods and Production Techniques

The synthesis of 3-Chloro-6-(trifluoromethyl)picolinonitrile typically involves two primary steps: chlorination and trifluoromethylation. These processes can be optimized using advanced catalysts and reaction conditions to enhance both yield and purity.

Laboratory Synthesis Routes

Several synthetic pathways have been developed for producing this compound:

  • Direct functionalization of picolinonitrile derivatives using chlorinating agents and trifluoromethylation reagents.

  • Sequential introduction of functional groups to construct the desired substitution pattern.

  • Chlorination of properly substituted pyridine precursors followed by nitrile group installation.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-6-(trifluoromethyl)picolinonitrile employs continuous flow processes to ensure consistent quality and higher yields. These methods offer several advantages:

  • Enhanced reaction control, leading to improved product purity.

  • Reduced waste generation compared to batch processes.

  • Scalability for commercial production requirements.

Advanced purification techniques such as distillation and recrystallization are typically employed to obtain the final product with high purity standards necessary for research and pharmaceutical applications.

Chemical Reaction Analysis

3-Chloro-6-(trifluoromethyl)picolinonitrile participates in various chemical reactions, providing opportunities for derivatization and application in synthetic chemistry.

Types of Reactions

The compound engages in several reaction types:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, enabling the creation of diverse derivatives.

  • Electrophilic Substitution: The trifluoromethyl group influences the electron distribution in the pyridine ring, affecting regioselectivity in electrophilic aromatic substitution reactions.

  • Oxidation and Reduction: The compound can undergo oxidative or reductive transformations, leading to various functional group modifications.

Common Reagents and Conditions

Typical reaction conditions involve:

  • For nucleophilic substitutions: Basic conditions using reagents like sodium amide or thiourea in polar solvents.

  • For electrophilic substitutions: Controlled conditions with reagents such as bromine or nitric acid.

  • For reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

The unique structural features of 3-Chloro-6-(trifluoromethyl)picolinonitrile make it valuable across multiple research domains.

Organic Synthesis Applications

As a building block in organic synthesis, this compound offers several advantages:

  • Multiple reactive sites allow for diverse chemical transformations.

  • The presence of the trifluoromethyl group introduces desirable properties in the resulting molecules.

  • The nitrile functionality provides a versatile handle for further modifications.

Medicinal Chemistry Applications

In pharmaceutical research, 3-Chloro-6-(trifluoromethyl)picolinonitrile serves as:

  • A precursor for developing novel therapeutic agents.

  • A structural component that enhances drug-like properties in candidate molecules.

  • A scaffold for creating compounds with specific biological activities.

Agrochemical Research

The compound has shown promise in agrochemical development:

Application AreaSpecific UseExample
Organic SynthesisBuilding block for complex moleculesSynthesis of pharmaceuticals
Medicinal ChemistryAntimicrobial and anticancer agentInhibition studies against pathogens
AgrochemicalsIntermediate for herbicidesDevelopment of effective fungicides

Its efficacy in agricultural applications is particularly notable against fungal pathogens like Sphaerotheca fuliginea and Rhizoctonia solani, achieving control values of up to 100% at concentrations as low as 100 ppm.

Biological Activity Profile

Research indicates that 3-Chloro-6-(trifluoromethyl)picolinonitrile exhibits significant biological activities that make it relevant to pharmaceutical development.

Antimicrobial Properties

The compound has demonstrated effective inhibition against various pathogens. Its antimicrobial activity is attributed to:

  • The trifluoromethyl group enhancing membrane penetration.

  • The chlorine atom participating in specific interactions with microbial targets.

  • The nitrile group potentially engaging with essential microbial enzymes.

Anticancer Activities

Studies suggest that 3-Chloro-6-(trifluoromethyl)picolinonitrile may inhibit cancer cell proliferation through:

  • Specific molecular interactions with cellular targets.

  • Interference with signaling pathways involved in cancer progression.

  • Modulation of enzyme activities crucial for cancer cell survival.

Structure-Activity Relationships

The biological activity of this compound is intrinsically linked to its structural features:

  • The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes.

  • The chlorine atom participates in hydrogen bonding with target proteins or enzymes.

  • The position-specific arrangement of these functional groups creates a unique electronic profile that influences binding to biological targets.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(trifluoromethyl)picolinonitrile at the molecular level involves several key interactions.

Molecular Interactions

The compound interacts with biological targets through:

  • Hydrogen bonding between the chlorine atom and amino acid residues in target proteins.

  • Hydrophobic interactions facilitated by the trifluoromethyl group.

  • Potential covalent interactions involving the nitrile functionality.

Pharmacological Effects

The observed biological effects result from:

  • Modulation of enzyme activity through specific binding interactions.

  • Interference with cellular processes essential for pathogen survival or cancer cell proliferation.

  • Alteration of membrane properties or cellular transport mechanisms.

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